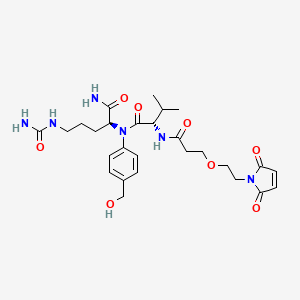

Mal-PEG1-Val-Cit-PABC-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C27H38N6O8 |

|---|---|

Molecular Weight |

574.6 g/mol |

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide |

InChI |

InChI=1S/C27H38N6O8/c1-17(2)24(31-21(35)11-14-41-15-13-32-22(36)9-10-23(32)37)26(39)33(19-7-5-18(16-34)6-8-19)20(25(28)38)4-3-12-30-27(29)40/h5-10,17,20,24,34H,3-4,11-16H2,1-2H3,(H2,28,38)(H,31,35)(H3,29,30,40)/t20-,24-/m0/s1 |

InChI Key |

GAMNLBAYJPQHKS-RDPSFJRHSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCN2C(=O)C=CC2=O |

Canonical SMILES |

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mal-PEG1-Val-Cit-PABC-OH Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mal-PEG1-Val-Cit-PABC-OH linker is a sophisticated and widely utilized component in the design of modern antibody-drug conjugates (ADCs). This cleavable linker system is engineered to be stable in systemic circulation and to facilitate the targeted release of cytotoxic payloads within the tumor microenvironment. This technical guide provides a comprehensive overview of the linker's mechanism of action, supported by quantitative data on its stability and efficacy, detailed experimental protocols for its characterization, and visual diagrams to elucidate key pathways and workflows.

Introduction

Antibody-drug conjugates represent a powerful class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload. An ideal linker must remain stable in the bloodstream to prevent premature drug release and off-target toxicity, while ensuring efficient cleavage and payload release upon internalization into the target cell.

The this compound linker incorporates several key features to meet these demanding requirements: a maleimide (B117702) group for antibody conjugation, a short polyethylene (B3416737) glycol (PEG) spacer for improved solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl alcohol (PABC) spacer. This guide will dissect the function of each component and the orchestrated mechanism that leads to controlled drug release.

Core Mechanism of Action

The mechanism of action of the this compound linker is a multi-step process that begins with conjugation to the antibody and culminates in the release of the active drug within the target cancer cell.

Antibody Conjugation via Maleimide Group

The process is initiated by the conjugation of the linker to the antibody. The maleimide group (Mal) reacts with the thiol group of a cysteine residue on the antibody via a Michael addition reaction, forming a stable thioether bond. This reaction is typically performed under mild conditions to preserve the integrity of the antibody.

Systemic Circulation and the Role of PEG1

Once conjugated, the ADC circulates in the bloodstream. The single polyethylene glycol unit (PEG1) is a hydrophilic spacer that enhances the solubility and stability of the ADC.[1] This can help to prevent aggregation, which is a common issue with hydrophobic drug payloads, and can also improve the pharmacokinetic properties of the conjugate.[2]

Tumor Targeting, Internalization, and Lysosomal Trafficking

The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.

Cathepsin B-Mediated Cleavage of the Val-Cit Linker

Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells.[3] Cathepsin B hydrolyzes the amide bond between citrulline and the PABC spacer. This enzymatic cleavage is the key step that initiates the drug release cascade. The Val-Cit sequence is designed for high specificity to cathepsin B, ensuring minimal cleavage in the bloodstream where cathepsin B activity is low.

Self-Immolation of the PABC Spacer and Payload Release

The cleavage of the Val-Cit linker exposes a free amine on the PABC spacer. This triggers a rapid, spontaneous 1,6-elimination reaction, a process known as self-immolation.[4][5] This electronic cascade results in the fragmentation of the PABC spacer into p-aminobenzyl quinone methide and carbon dioxide, ultimately releasing the unmodified, active cytotoxic payload. The terminal hydroxyl group (-OH) on the PABC linker is the attachment point for the cytotoxic drug.

References

- 1. books.rsc.org [books.rsc.org]

- 2. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 4. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

The Lynchpin of Targeted Drug Delivery: A Technical Guide to the PABC Self-Immolative Spacer

For Immediate Release

[City, State] – [Date] – In the intricate world of targeted therapeutics, particularly within the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the sophisticated design of linker technology is paramount to both efficacy and safety. Among the most pivotal innovations in this domain is the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer. This technical guide offers an in-depth exploration of the core principles, mechanism of action, and practical applications of PABC as a self-immolative spacer, tailored for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Controlled Drug Release

The fundamental purpose of a self-immolative spacer in drug delivery is to act as a stable, covalent bridge between a targeting moiety (such as a monoclonal antibody) and a potent cytotoxic agent. This linkage is designed to be stable in the systemic circulation to minimize off-target toxicity. However, upon reaching the target cell and encountering a specific trigger, the spacer must rapidly and efficiently cleave, releasing the drug in its fully active form. The PABC spacer has emerged as a cornerstone of this strategy, instrumental in the success of numerous clinically approved and investigational ADCs.[1]

The Self-Immolative Mechanism of PABC: A Cascade of Controlled Disassembly

The self-immolation of the PABC spacer is a classic example of a 1,6-elimination reaction, a process driven by an electronic cascade. This intramolecular fragmentation is not a direct enzymatic cleavage of the PABC unit itself but is rather initiated by the cleavage of an adjacent "trigger" moiety.

A frequently employed trigger is a dipeptide sequence, such as valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like Cathepsin B, an enzyme often overexpressed in tumor cells.[] The sequence of events unfolds as follows:

-

ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

-

Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle rich in degradative enzymes.

-

Enzymatic Cleavage of the Trigger: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond of the Val-Cit dipeptide, exposing the p-aminobenzyl amine of the PABC spacer.

-

1,6-Elimination Cascade: The newly formed aromatic amine, being a strong electron-donating group, initiates a spontaneous and rapid 1,6-elimination reaction. This electronic cascade proceeds through a quinone methide intermediate.

-

Payload Release: The fragmentation of the PABC spacer results in the release of the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.[3][4]

This traceless release mechanism is a significant advantage, ensuring that the potent drug is not encumbered by residual linker fragments that could impede its pharmacological activity.

Quantitative Analysis of PABC Linker Stability and Cleavage

The stability of the PABC-containing linker is a critical determinant of an ADC's therapeutic window. Premature drug release in systemic circulation can lead to off-target toxicities, while inefficient cleavage at the target site can diminish efficacy. The stability is often assessed in plasma from various species.

| Linker Type | Species | Stability Metric | Value | Reference |

| Val-Cit-PABC | Human | Plasma Stability | Stable | [5][6] |

| Val-Cit-PABC | Mouse | Plasma Stability | Unstable (cleaved by carboxylesterase) | [5][7] |

| Glu-Val-Cit-PABC | Mouse | Plasma Stability | Stable | [6] |

| m-Amide-PABC | Mouse | % Drug Release (24h) | 7% | [8] |

| Val-Cit-PABC | Mouse | Half-life | ~80 hours | [9] |

| Phe-Lys-PABC | Mouse | Half-life | ~12.5 hours | [9] |

Table 1: Comparative Plasma Stability of PABC-Containing Linkers.

The rate of enzymatic cleavage is another crucial parameter. While direct kinetic constants for full ADCs are not always available, relative cleavage rates provide valuable insights.

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Primary Cleavage Enzyme | Reference |

| Val-Cit | Baseline | Cathepsin B | [10] |

| Val-Ala | ~50% | Cathepsin B | [10] |

| Phe-Lys | ~30-fold faster (isolated enzyme) | Cathepsin B | [10] |

Table 2: Relative Enzymatic Cleavage Rates of Dipeptide Triggers.

Experimental Protocols

Synthesis of a Val-Cit-PABC Linker Intermediate

A common intermediate in the synthesis of Val-Cit-PABC containing drug-linkers is Fmoc-Val-Cit-PABC-PNP.

Protocol for Synthesis of Mc-Val-Cit-PABC-PNP:

-

Fmoc Protection of L-Citrulline: L-citrulline is reacted with Fmoc chloride in the presence of a base (e.g., sodium bicarbonate) in a water/DME mixture.

-

Coupling with p-Aminobenzyl Alcohol (PABOH): The Fmoc-protected citrulline is then coupled to p-aminobenzyl alcohol using a coupling agent such as EEDQ or HATU.

-

Fmoc Deprotection: The Fmoc protecting group is removed using a base like piperidine (B6355638) in DMF.

-

Dipeptide Formation: The resulting amino group is coupled with Fmoc-Val-OSu to form the dipeptide.

-

Fmoc Deprotection: The Fmoc group is again removed.

-

Coupling with Maleimidocaproic Acid (MC): The free amine is reacted with activated maleimidocaproic acid (MC-OSu).

-

Activation of the Hydroxyl Group: The hydroxyl group of the PABC moiety is activated, for example, by reaction with bis(p-nitrophenyl) carbonate to form the PNP ester.[11]

In Vitro Plasma Stability Assay

This assay is crucial for evaluating the premature release of the drug from the ADC in circulation.

Generalized Protocol:

-

Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for a predetermined period (e.g., up to 7 days).

-

Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Sample Preparation:

-

For DAR Analysis: The ADC can be isolated from the plasma using immunoaffinity capture (e.g., with Protein A beads).

-

For Free Payload Quantification: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant containing the released drug is collected.

-

-

Analysis:

-

Intact ADC (DAR analysis): The isolated ADC is analyzed by techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability.[12]

-

Free Payload Quantification: The amount of released drug in the supernatant is quantified using LC-MS/MS.

-

-

Data Interpretation: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the stability profile and half-life of the linker.

Cathepsin B Cleavage Assay

This assay assesses the efficiency of the enzymatic trigger for drug release.

Generalized Protocol:

-

Enzyme Activation: Human Cathepsin B is typically activated in an acidic buffer (e.g., pH 5.0-6.0) containing a reducing agent like DTT.

-

Reaction Mixture: The ADC is incubated with activated Cathepsin B in the assay buffer at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: The enzymatic reaction in the aliquots is stopped, for instance, by adding a protease inhibitor or by precipitating the protein with an organic solvent.

-

Analysis: The amount of released payload is quantified by HPLC or LC-MS/MS.

-

Data Analysis: The concentration of the released drug is plotted over time to determine the cleavage kinetics.

Conclusion: The Future of PABC and Self-Immolative Spacers

The p-aminobenzyloxycarbonyl self-immolative spacer represents a triumph of rational drug design, enabling the development of highly effective and safer targeted therapies. Its elegant mechanism of traceless drug release has solidified its position as a gold standard in the field of ADCs. Ongoing research continues to refine and build upon the principles of PABC, with the development of novel trigger systems and modifications to the spacer itself to further enhance stability and control over drug release. As our understanding of the tumor microenvironment and cellular trafficking deepens, the design of next-generation self-immolative spacers will undoubtedly play a crucial role in the future of precision medicine.

References

- 1. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Core Function of PEG1 Spacers in Antibody-Drug Conjugate Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical component that dictates the overall stability, solubility, pharmacokinetics, and efficacy of the therapeutic. While various linker technologies exist, the incorporation of polyethylene (B3416737) glycol (PEG) moieties has become a key strategy to modulate the physicochemical properties of ADCs. This technical guide provides an in-depth exploration of the core function of a single polyethylene glycol unit (PEG1) as a spacer in ADC linkers.

Introduction: The Role of Spacers in ADC Linker Design

The conjugation of potent, often hydrophobic, cytotoxic payloads to large, hydrophilic monoclonal antibodies (mAbs) can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation.[1][2] Linker technology plays a pivotal role in overcoming these hurdles. A spacer, a component of the linker, physically separates the antibody from the cytotoxic drug. This separation can prevent steric hindrance, ensuring that the antibody's binding affinity for its target antigen is not compromised.[3] Furthermore, the chemical nature of the spacer can be leveraged to fine-tune the overall properties of the ADC.

The Fundamental Contribution of a PEG1 Spacer

A PEG1 spacer consists of a single ethylene (B1197577) glycol unit. While longer PEG chains (e.g., PEG4, PEG8, PEG12, PEG24) are more commonly employed to impart significant hydrophilicity, the inclusion of even a single PEG unit can offer distinct advantages.[4]

Mitigating Hydrophobicity and Enhancing Solubility

The primary function of a PEG spacer is to counteract the hydrophobicity of the cytotoxic payload.[1][2][4] Many potent anticancer drugs are highly lipophilic, and their conjugation to an antibody can lead to the formation of insoluble aggregates.[5] These aggregates can compromise the efficacy of the ADC and may induce an immunogenic response.[5] The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water, thereby increasing the hydrophilicity of the drug-linker complex.[6] A PEG1 spacer, while modest in its contribution, initiates this process, improving the solubility of the overall ADC construct.[4] This enhancement in solubility is crucial for intravenous administration and stable formulation.

Impact on Pharmacokinetics and Stability

The introduction of hydrophilic elements into the ADC linker can significantly improve its pharmacokinetic (PK) profile.[3][7] By increasing the hydrophilicity of the ADC, a PEG1 spacer can help to:

-

Reduce Aggregation: As mentioned, increased solubility minimizes the propensity for aggregation, leading to a more homogeneous and stable drug product.[8]

-

Prolong Circulation Half-Life: While the effect of a PEG1 unit is less pronounced than that of longer PEG chains, it contributes to the formation of a hydration shell around the payload.[6] This can shield the ADC from premature clearance by the reticuloendothelial system, although longer PEG chains are generally required for a substantial increase in circulation half-life.[7]

-

Improve Stability: The choice of spacer can influence the stability of the ADC in circulation. Shorter PEG spacers have been shown in some cases to improve conjugate stability by reducing premature payload release.[4]

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies on the impact of PEG linker length on various ADC properties. While specific data for PEG1 is not always available, the trends observed with varying PEG lengths provide valuable context for understanding the role of a single PEG unit.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Aggregation

| Linker Type | Average DAR | % Aggregation | Reference |

| Val-Cit-PABC (No PEG) | 3.8 | High | [4] |

| Val-Cit-PABC-PEG2 | 3.9 | Low | [4] |

| Val-Cit-PABC-PEG8 | 2.4 | Low | [4] |

| Val-Ala-PABC (No PEG) | 2.4 | High | [4] |

| Val-Ala-PABC-PEG12 | 3.0 | Low | [4] |

This table illustrates that even a short PEG spacer (PEG2) can significantly improve conjugation efficiency and reduce aggregation compared to a linker with no PEG.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity

| Cell Line | Linker | IC50 (ng/mL) | Reference |

| Karpas-299 | No PEG | ~10 | [9] |

| Karpas-299 | PEG2 | ~10 | [9] |

| Karpas-299 | PEG4 | ~10 | [9] |

| Karpas-299 | PEG8 | ~10 | [9] |

| Karpas-299 | PEG12 | ~10 | [9] |

| Karpas-299 | PEG24 | ~10 | [9] |

| HER2-positive cells | No PEG | Baseline | [10][11] |

| HER2-positive cells | PEG4k | 4.5-fold reduction | [10][11] |

| HER2-positive cells | PEG10k | 22-fold reduction | [10][11] |

This table demonstrates that for some ADCs, PEG linker length has minimal impact on in vitro potency, while for others, particularly with very long PEG chains, it can reduce cytotoxicity.

Table 3: Effect of PEG Linker Length on ADC Pharmacokinetics

| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Reference |

| Linear (L-PEG24) | High | [2][9] |

| Pendant (P-(PEG12)2) | Low | [2][9] |

This table highlights that not only the length but also the architecture of the PEG linker can significantly impact the clearance rate of an ADC.

Experimental Protocols

General Protocol for ADC Conjugation with a PEG1-Containing Linker

This protocol outlines a general method for conjugating a drug-linker containing a PEG1 spacer to an antibody via cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

-

Drug-linker-PEG1 construct with a maleimide (B117702) group

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration)

-

Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometer)

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a molar excess of TCEP or DTT to reduce the interchain disulfide bonds. The reaction is typically carried out at 37°C for 1-2 hours.

-

-

Drug-Linker Conjugation:

-

Remove the reducing agent using a desalting column.

-

Immediately add the drug-linker-PEG1-maleimide construct to the reduced mAb. The maleimide group will react with the free sulfhydryl groups on the antibody.

-

Incubate the reaction mixture at room temperature for 1-4 hours.

-

-

Quenching:

-

Add a molar excess of a quenching reagent to cap any unreacted maleimide groups.

-

-

Purification:

-

Purify the ADC from unconjugated drug-linker and other impurities using SEC.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the identity and integrity of the ADC by mass spectrometry.

-

In Vitro Cytotoxicity Assay

Procedure:

-

Cell Seeding:

-

Seed target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the PEG1-ADC and a control antibody in cell culture medium.

-

Add the ADC solutions to the cells and incubate for a period corresponding to several cell doubling times (e.g., 72-96 hours).

-

-

Viability Assessment:

-

Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

-

Data Analysis:

-

Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[12]

-

In Vivo Efficacy Study in a Xenograft Model

Procedure:

-

Tumor Implantation:

-

Implant tumor cells subcutaneously into immunodeficient mice.

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).[13]

-

Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, PEG1-ADC).

-

-

ADC Administration:

-

Administer the ADC and controls to the mice via an appropriate route (e.g., intravenous injection).

-

-

Tumor Volume Measurement:

-

Measure the tumor volume at regular intervals using calipers.

-

-

Data Analysis:

Visualizing Core Concepts

The following diagrams illustrate key concepts related to the function of PEG1 spacers in ADC linkers.

Caption: Schematic of an ADC with a PEG1 spacer in the linker.

Caption: PEG1 spacer improves ADC solubility by reducing hydrophobicity.

Caption: Workflow for evaluating ADCs with PEG1 linkers.

Conclusion

The inclusion of a PEG1 spacer in an ADC linker, while a subtle modification, serves the core function of mitigating the hydrophobicity of the cytotoxic payload. This leads to improved solubility and stability of the ADC, which are critical for its development as a therapeutic agent. Although longer PEG chains offer more pronounced effects on pharmacokinetics, the fundamental contribution of a PEG1 unit should not be underestimated, particularly in cases where a minimal increase in hydrophilicity is sufficient to achieve the desired physicochemical properties without compromising other aspects of ADC performance. The rational design of ADC linkers, including the strategic use of short PEG spacers, is paramount to the development of next-generation ADCs with an optimized therapeutic window.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. adcreview.com [adcreview.com]

- 6. purepeg.com [purepeg.com]

- 7. researchgate.net [researchgate.net]

- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cathepsin B Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cathepsin B cleavable linkers, a critical component in the design of Antibody-Drug Conjugates (ADCs). It delves into the core principles of their mechanism of action, design considerations, and the experimental validation required for their preclinical development. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.

Introduction: The Pivotal Role of Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of highly potent biopharmaceutical drugs designed as a targeted therapy for treating cancer. An ADC consists of three main components: a monoclonal antibody that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] The linker is a critical element that dictates the overall success of the ADC, ensuring its stability in systemic circulation and enabling the selective release of the cytotoxic payload within the target cancer cells.[]

Cathepsin B cleavable linkers are a prominent class of enzymatically labile linkers used in ADC development.[] Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various tumor cells.[][4] This differential expression allows for the design of linkers that are selectively cleaved in the tumor microenvironment, thereby minimizing off-target toxicity and enhancing the therapeutic window.[]

Mechanism of Action: From Circulation to Payload Release

The therapeutic action of an ADC equipped with a Cathepsin B cleavable linker is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

-

Systemic Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component guides the ADC to the tumor site, where it binds to a specific antigen on the surface of cancer cells.[1]

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through a process called receptor-mediated endocytosis.[5][6]

-

Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway. The endosome matures and eventually fuses with a lysosome, a cellular organelle containing a host of degradative enzymes, including Cathepsin B, and characterized by an acidic environment (pH 4.5-5.0).[1][5][7]

-

Enzymatic Cleavage: Within the lysosome, the high concentration and activity of Cathepsin B lead to the specific cleavage of the peptide-based linker.[][8]

-

Payload Release and Cytotoxicity: The cleavage of the linker initiates the release of the cytotoxic payload. In many designs, this cleavage triggers a self-immolative cascade, ensuring the efficient liberation of the active drug.[][8] The released payload can then bind to its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1]

Core Components of Cathepsin B Cleavable Linkers

The archetypal Cathepsin B cleavable linker system is composed of three key elements: the cleavable peptide motif, a self-immolative spacer, and the conjugation chemistry.

-

Cleavable Peptide Motif: The most extensively studied and clinically validated Cathepsin B cleavable motif is the dipeptide valine-citrulline (Val-Cit) .[][9] This sequence is recognized and efficiently cleaved by Cathepsin B. Another dipeptide, phenylalanine-lysine (Phe-Lys) , has also been explored and is known to be cleaved by Cathepsin B.[][9] The choice of the dipeptide sequence is crucial as it directly influences the linker's susceptibility to cleavage and its stability in plasma.

-

Self-Immolative Spacer: A self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC) , is often incorporated between the cleavable peptide and the payload.[][8] Upon cleavage of the peptide sequence by Cathepsin B, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which results in the release of the unmodified, fully active cytotoxic drug.[10] This traceless release mechanism is critical for achieving maximal therapeutic efficacy.

-

Conjugation Chemistry: The linker is attached to the antibody, typically through the side chains of cysteine or lysine (B10760008) residues. Maleimide chemistry is commonly used for conjugation to cysteine residues, forming a stable thioether bond.

Quantitative Data on Linker Performance

The performance of a Cathepsin B cleavable linker is assessed based on two key parameters: its stability in systemic circulation and its cleavage efficiency within the lysosome. The ideal linker exhibits high plasma stability to prevent premature payload release and rapid cleavage upon reaching the target cell.

| Linker Type | Dipeptide Sequence | Plasma Stability (Half-life) | Cathepsin B Cleavage Rate | Reference(s) |

| Peptide | Val-Cit-PABC | High (e.g., ~230 days in human plasma) | Efficient | [11] |

| Peptide | Phe-Lys-PABC | Lower than Val-Cit (e.g., ~30 days in human plasma) | Very Rapid | [11] |

| Peptide | Val-Ala | - | ~50% of Val-Cit rate | [12] |

| Hydrazone | - | Moderate (e.g., 183 hours at pH 7.4) | pH-dependent | [11] |

Note: The data presented are compiled from various sources and are intended for comparative purposes. Actual values may vary depending on the specific ADC construct and experimental conditions.

Experimental Protocols

The successful development of ADCs with Cathepsin B cleavable linkers relies on robust and reproducible experimental protocols to validate their performance.

Synthesis of a Val-Cit-PABC Linker

A common synthetic route for the widely used Mc-Val-Cit-PABC-OH linker involves a multi-step process. An improved methodology avoids undesirable epimerization and results in a higher overall yield. The synthesis generally proceeds through the formation of the dipeptide, followed by the incorporation of the PABC spacer.[10][13]

Representative Synthetic Scheme: A modified route can start from L-Citrulline and proceed in six steps with an overall yield of approximately 50%.[10] This involves the coupling of the PABC moiety followed by dipeptide formation.[10]

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.

Objective: To determine the kinetics of enzymatic cleavage of the linker.

Materials:

-

ADC with a Cathepsin B cleavable linker

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)

-

Activation Solution (e.g., 30-40 mM Dithiothreitol - DTT)

-

Quenching Solution (e.g., 2% Formic Acid or a protease inhibitor cocktail)

-

HPLC system with a reverse-phase column

Procedure:

-

Enzyme Activation: Activate Cathepsin B by incubating it with the DTT-containing activation buffer.[12]

-

Reaction Setup: Combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B to the ADC mixture. Typical concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.[12][14]

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[12]

-

Quench Reaction: Stop the reaction by adding the quenching solution.

-

Analysis: Analyze the samples by HPLC to quantify the amount of released payload and intact ADC.[12]

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to assess the potential for premature payload release.

Objective: To determine the half-life of the ADC in plasma.

Materials:

-

ADC

-

Human, rat, or mouse plasma

-

Incubator at 37°C

-

Analytical method to measure intact ADC or released payload (e.g., LC-MS)

Procedure:

-

Time Points: At various time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots of the plasma samples.[16]

-

Sample Processing: Process the plasma samples to either isolate the ADC or extract the released payload. This may involve protein precipitation or affinity capture.[16][17]

-

Analysis: Analyze the samples using a validated analytical method, such as LC-MS, to determine the concentration of intact ADC (by measuring the drug-to-antibody ratio, DAR) or the amount of released payload over time.[15][17] The rate of degradation or payload release is then used to calculate the plasma half-life.

Visualizing the Process: Diagrams and Workflows

ADC Signaling and Payload Release Pathway

References

- 1. researchgate.net [researchgate.net]

- 4. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 5. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

The Crucial Choice: A Technical Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

For Immediate Release

In the rapidly advancing field of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker, the chemical bridge connecting a potent cytotoxic payload to a tumor-targeting monoclonal antibody. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action, stability, and therapeutic window. This technical guide provides an in-depth exploration of these two linker strategies for researchers, scientists, and drug development professionals.

Core Principles: Stability in Circulation, Release at the Target

The ideal ADC linker must maintain a delicate balance: it needs to be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, while also allowing for efficient and rapid release of the drug upon reaching the tumor.[1] Cleavable and non-cleavable linkers achieve this goal through fundamentally different mechanisms.[2]

Cleavable linkers are designed to be labile under specific physiological conditions that are prevalent within the tumor microenvironment or inside cancer cells. This controlled release can be triggered by factors such as low pH, high concentrations of certain enzymes, or a reducing environment.[3]

Non-cleavable linkers , in contrast, are highly stable and lack a specific trigger for cleavage.[4] The release of the payload from these linkers is dependent on the complete lysosomal degradation of the antibody component of the ADC following internalization into the target cell.[2][4]

Mechanisms of Action and Key Subtypes

Cleavable Linkers: Exploiting the Tumor Milieu

Cleavable linkers are engineered to break apart in response to specific triggers within the tumor environment or the cancer cell itself. This targeted release mechanism can also lead to a "bystander effect," where the released, cell-permeable payload can diffuse and kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[5] There are three main classes of cleavable linkers:

-

Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly active within the lysosomes of tumor cells. The valine-citrulline (VC) dipeptide is a commonly used motif that is efficiently cleaved by cathepsin B.

-

pH-Sensitive Linkers: These linkers, most notably those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][6]

-

Redox-Sensitive Linkers: These linkers typically contain a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) is significantly higher.

Caption: Mechanism of payload release for non-cleavable linkers.

Quantitative Comparison of Linker Technologies

The choice of linker technology has a demonstrable impact on the pharmacokinetic, pharmacodynamic, and safety profiles of an ADC. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity (IC50)

| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 | Citation(s) |

| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ M | |

| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ M | |

| Sulfatase-linker-containing ADC | Cleavable (Sulfatase) | HER2+ cells | HER2 | 61 and 111 pmol/L | |

| Val-Ala containing ADC | Cleavable (Peptide) | HER2+ cells | HER2 | 92 pmol/L | |

| Non-cleavable ADC | Non-cleavable | HER2+ cells | HER2 | 609 pmol/L | |

| ADC with β-galactosidase-cleavable linker | Cleavable (β-galactosidase) | - | - | 8.8 pmol/L | |

| ADC with Val-Cit linker | Cleavable (Peptide) | - | - | 14.3 pmol/L | |

| Kadcyla (T-DM1) | Non-cleavable | - | - | 33 pmol/L |

Table 2: In Vivo Efficacy in Xenograft Models

| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation(s) |

| ADC with β-galactosidase-cleavable linker | Cleavable (β-galactosidase) | Xenograft mouse model | Single dose of 1 mg/kg | 57% and 58% reduction in tumor volumes | |

| Kadcyla (T-DM1) | Non-cleavable | Xenograft mouse model | Single dose of 1 mg/kg | Not statistically significant | |

| Novel anti-CD22-DM1-ADC | Cleavable (Disulfide) | Human lymphoma tumor xenograft | Single dose of 3 mg/kg | Tumor regression | |

| CX-DM1-containing ADCs | Cleavable | EGFR and EpCAM xenograft models | 3 mg/kg | More active than 15 mg/kg of SMCC-DM1 ADCs |

Table 3: Clinical Safety Data (Meta-Analysis)

| Adverse Event (Grade ≥3) | Cleavable Linkers | Non-Cleavable Linkers | Weighted Risk Difference (95% CI) | Citation(s) |

| Any Adverse Event | 47% | 34% | -12.9% (-17.1% to -8.8%) | |

| Neutropenia | - | - | -9.1% (-12% to -6.2%) | |

| Anemia | - | - | -1.7% (-3.3% to -0.1%) |

Experimental Protocols for Linker Evaluation

Rigorous preclinical evaluation is essential for selecting the optimal linker strategy. The following are outlines of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of color produced is proportional to the number of viable cells. *[7] Procedure Outline:

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight. [8] 2. ADC Treatment: Treat the cells with serial dilutions of the ADC for a period of 48-144 hours. [8] 3. Reagent Addition: Add MTT or XTT solution to each well and incubate for 1-4 hours. [8] 4. Solubilization (for MTT): If using MTT, add a solubilizing agent to dissolve the formazan crystals. [7] 5. Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader. [8] 6. Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of ADC concentration to determine the IC50.

-

[9]dot

Caption: General workflow for an in vitro cytotoxicity assay.

Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.

-

Principle: The ADC is incubated in plasma, and at various time points, the amount of intact ADC and/or released payload is quantified.

-

Methods:

-

LC-MS/MS for Free Payload: This method quantifies the amount of cytotoxic drug that has been released from the ADC into the plasma. It involves protein precipitation to separate the small molecule payload from proteins, followed by LC-MS/MS analysis. [10] * ELISA for Intact ADC: This method measures the concentration of ADC that remains fully conjugated with its payload. An antigen-coated plate captures the ADC, and a secondary antibody that detects the payload is used for quantification. *[11] Procedure Outline (LC-MS/MS):

-

Incubation: Incubate the ADC in plasma at 37°C. [11] 2. Time Points: Collect samples at various time points. [11] 3. Protein Precipitation: Add an organic solvent to precipitate plasma proteins. [10] 4. Centrifugation: Pellet the precipitated proteins by centrifugation. [4] 5. Supernatant Analysis: Analyze the supernatant containing the free payload by LC-MS/MS.

-

[10]dot

Caption: Workflow for assessing ADC plasma stability using LC-MS/MS.

In Vitro Bystander Effect Assay

This assay assesses the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

-

Principle: Antigen-positive and antigen-negative cancer cells are co-cultured and treated with the ADC. The viability of the antigen-negative cells is then measured.

-

Procedure Outline:

-

Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification. [12] 2. Co-culture: Seed the antigen-positive and fluorescently labeled antigen-negative cells together in various ratios. [12] 3. ADC Treatment: Treat the co-cultures with the ADC. [12] 4. Incubation: Incubate the cells for a sufficient period to allow for payload release and diffusion.

-

Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or fluorescence microscopy.

-

[13]dot

Caption: Workflow for an in vitro co-culture bystander effect assay.

Conclusion

The selection of a cleavable or non-cleavable linker is a critical, context-dependent decision in the development of an antibody-drug conjugate. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous solid tumors. However, this often comes with a higher risk of systemic toxicity due to premature payload release. N[14]on-cleavable linkers provide enhanced plasma stability and a more favorable safety profile, making them well-suited for hematological cancers and tumors with uniform antigen expression. A[15] thorough understanding of the mechanisms of action and a rigorous preclinical evaluation of cytotoxicity, stability, and bystander effect are paramount to designing the next generation of safe and effective ADCs.

References

- 1. researchgate.net [researchgate.net]

- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]

- 11. atsbio.com [atsbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Flow cytometry as a strategy to study radiation-induced bystander effects in co-culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantifying payloads of antibody‒drug conjugates using a postcolumn infused-internal standard strategy with LC‒MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

An In-depth Technical Guide to the Chemical Properties and Solubility of Mal-PEG1-Val-Cit-PABC-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-PEG1-Val-Cit-PABC-OH is a crucial heterobifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its core chemical properties and solubility characteristics. The molecule incorporates a maleimide (B117702) group for conjugation to thiol-containing entities, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer. This intricate design allows for stable drug conjugation in circulation and specific, triggered payload release within the target cell's lysosomal compartment. This document details its physicochemical properties, provides extensive solubility data, and outlines experimental protocols for its characterization.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a foundational understanding for its application in bioconjugation.

| Property | Value | Source(s) |

| Molecular Formula | C27H38N6O8 | [1][2] |

| Molecular Weight | 574.63 g/mol | [1] |

| CAS Number | 2055041-37-5 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >95% | [3] |

| Storage Conditions | -20°C, sealed from moisture | [1][2] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, conjugation efficiency, and the overall properties of the resulting ADC. The presence of the PEG spacer enhances its aqueous solubility compared to non-PEGylated linkers.[4][5][] Below is a summary of its known solubility in various solvents.

| Solvent | Solubility | Source(s) |

| DMSO | ≥ 100 mg/mL (174.03 mM) | [1] |

| DMF | Soluble | [4][5][7][8][9] |

| 10% DMSO in 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.35 mM) | [1] |

| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.35 mM) | [1] |

| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (4.35 mM) | [1] |

| Water | Soluble (for a similar, more hydrophilic PEG8 version) | [8] |

Note: For aqueous buffers such as PBS, empirical determination is recommended, as solubility can be influenced by pH and ionic strength.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and assessment of this compound.

Determination of Aqueous Solubility (Turbidity Assay)

This protocol outlines a method for determining the aqueous solubility of this compound.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well clear bottom plate

-

Plate reader with turbidity measurement capability (e.g., at 600 nm)

-

Sonicator

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution into PBS to achieve a range of final concentrations (e.g., from 0.1 mg/mL to 5 mg/mL). Ensure the final DMSO concentration is consistent across all wells and ideally below 1% to minimize co-solvent effects.

-

Include a blank control with PBS and the same final concentration of DMSO.

-

Seal the plate and incubate at room temperature for 2 hours with gentle agitation.

-

Visually inspect the wells for any precipitation.

-

Measure the absorbance (turbidity) of each well at 600 nm using a plate reader.

-

The highest concentration that remains clear (no significant increase in turbidity compared to the blank) is considered the approximate aqueous solubility.

Characterization by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a general method for assessing the purity and stability of this compound.[3][10][11]

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

-

This compound sample dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the sample solution.

-

Elute the sample using a linear gradient, for example:

-

5% to 95% Mobile Phase B over 20 minutes.

-

Hold at 95% Mobile Phase B for 5 minutes.

-

Return to 5% Mobile Phase B over 1 minute and re-equilibrate.

-

-

Set the flow rate to 1.0 mL/min.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 254 nm).

-

The purity of the sample can be determined by integrating the peak area of the main component relative to the total peak area.

Structural Verification by Mass Spectrometry

This protocol provides a general approach for confirming the molecular weight of this compound.[12]

Materials and Equipment:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Solvents for LC as described in the RP-HPLC protocol.

-

This compound sample.

Procedure:

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system as described above.

-

Acquire mass spectra in positive ion mode.

-

The expected [M+H]+ ion for C27H38N6O8 is approximately m/z 575.28.

-

Fragmentation analysis (MS/MS) can be performed to further confirm the structure by identifying characteristic fragment ions corresponding to the different components of the molecule.

Enzymatic Cleavage Assay with Cathepsin B

This protocol assesses the cleavability of the Val-Cit linker by its target enzyme, Cathepsin B.[13][14][15]

Materials:

-

This compound

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

Quenching solution: 10% TFA in acetonitrile

-

RP-HPLC system

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Activate Cathepsin B according to the manufacturer's instructions.

-

In a microcentrifuge tube, dilute the this compound stock solution into the pre-warmed assay buffer to a final concentration of, for example, 100 µM.

-

Initiate the reaction by adding activated Cathepsin B to a final concentration of, for example, 50 nM.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction by adding it to the quenching solution.

-

Analyze the samples by RP-HPLC to monitor the disappearance of the parent molecule and the appearance of cleavage products.

Visualizations

Molecular Structure and Functional Components

The following diagram illustrates the key functional components of this compound.

Caption: Functional components of the this compound linker.

Mechanism of Action in an ADC Context

This diagram outlines the signaling pathway from ADC internalization to payload release facilitated by the Mal-PEG1-Val-Cit-PABC linker.[13][15][16]

Caption: ADC internalization and payload release pathway.

Conclusion

This compound is a meticulously designed linker that offers a balance of stability and controlled payload release, making it a valuable tool in the development of targeted cancer therapies. Its chemical properties, particularly its solubility, are key to its successful implementation in ADC manufacturing. The experimental protocols provided in this guide offer a framework for the robust characterization of this linker, ensuring its quality and performance in preclinical and clinical development. Further empirical studies are recommended to optimize its use for specific antibody and payload combinations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mal-PEG1-Val-Cit-PAB-OH, ADC linker, 2055041-37-5 | BroadPharm [broadpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Mal-PEG4-Val-Cit-PAB-OH, ADC linker, 2055041-39-7 | BroadPharm [broadpharm.com]

- 5. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]

- 7. Mal-PEG1-Val-Cit-PAB-PNP, ADC linker, 2249935-92-8 | BroadPharm [broadpharm.com]

- 8. Mal-amide-PEG8-Val-Cit-PAB-OH, ADC linker, 2387738-43-2 | BroadPharm [broadpharm.com]

- 9. Mal-amide-PEG8-Val-Cit-PAB-PNP, ADC linker, 1964490-09-2 | BroadPharm [broadpharm.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]

- 16. jpt.com [jpt.com]

The Hydrophobicity of Val-Cit-PABC Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its efficacy is intrinsically linked to a delicate balance of properties, with hydrophobicity being a critical parameter influencing the overall stability, pharmacokinetics, and therapeutic index of the ADC. This technical guide provides a comprehensive analysis of the hydrophobicity of the Val-Cit-PABC linker, detailing its components, the methods for its characterization, and its impact on ADC development.

Introduction to the Val-Cit-PABC Linker

The Val-Cit-PABC linker is a multi-component system designed for conditional drug release within the tumor microenvironment. It consists of three key parts:

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide serves as a specific recognition site for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells. This enzymatic cleavage is the primary mechanism for payload release.

-

p-Aminobenzylcarbamate (PABC) Spacer: This self-immolative spacer connects the dipeptide to the cytotoxic payload. Following the enzymatic cleavage of the Val-Cit moiety, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, releasing the payload in its active form.

-

Maleimide (B117702) Group (Typically): For conjugation to the antibody, a maleimide group is often included to react with free thiol groups on the antibody's cysteine residues.

The controlled release mechanism of the Val-Cit-PABC linker ensures that the highly potent cytotoxic payload remains inert and attached to the antibody in systemic circulation, minimizing off-target toxicity.

Quantitative Analysis of Hydrophobicity

The hydrophobicity of a molecule is a key physicochemical property that governs its interaction with aqueous and lipid environments. It is commonly quantified by the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent. A higher LogP value indicates greater hydrophobicity.

Hydrophobicity of Individual Components

| Component | Type | Calculated LogP (cLogP) | Experimental LogP | Reference(s) |

| L-Valine | Amino Acid | -2.3 | -2.26 | [1][2] |

| L-Citrulline | Amino Acid | -3.9 to -3.3 | -3.19 | [3][4] |

| p-Aminobenzyl Alcohol | PABC Precursor | -0.2 | Not Available |

Note: The cLogP values can vary slightly depending on the algorithm used for calculation. The values presented here are from reputable databases and computational models.

Based on the LogP values of its components, the Val-Cit dipeptide portion of the linker is highly hydrophilic (negative LogP values). The PABC spacer, derived from the more hydrophobic p-aminobenzyl alcohol, contributes to an increase in the overall hydrophobicity of the linker-payload construct. The final hydrophobicity of the entire linker is a composite of these individual contributions.

Impact of the Payload

It is crucial to note that the hydrophobicity of the final ADC is significantly influenced by the conjugated payload. Many potent cytotoxic agents used in ADCs are inherently hydrophobic. The Val-Cit-PABC linker, while possessing hydrophilic elements, is often used to conjugate these hydrophobic payloads, and the resulting linker-drug conjugate can have a significant impact on the overall hydrophobicity and aggregation propensity of the ADC.

Experimental Protocols for Determining Hydrophobicity

The hydrophobicity of the Val-Cit-PABC linker and its conjugates can be experimentally assessed using chromatographic techniques. These methods separate molecules based on their affinity for a hydrophobic stationary phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for determining the hydrophobicity of small molecules, including linkers and linker-payload constructs.

Principle: The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile). Hydrophobic molecules have a stronger affinity for the stationary phase and thus elute later, resulting in a longer retention time. The retention time can be correlated with the LogP value of the compound.

Detailed Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation:

-

Dissolve the Val-Cit-PABC linker or linker-payload conjugate in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase) to a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

-

Detection Wavelength: 220 nm or another appropriate wavelength depending on the chromophores present.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: Linear gradient from 95% to 5% B

-

35-40 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

The retention time of the analyte is recorded. A longer retention time indicates greater hydrophobicity.

-

To obtain a quantitative measure, a calibration curve can be generated using a series of standards with known LogP values. The LogP of the analyte can then be interpolated from its retention time.

-

Hydrophobic Interaction Chromatography (HIC)

HIC is a non-denaturing chromatographic technique primarily used for the analysis of proteins and ADCs. It separates molecules based on their surface hydrophobicity.

Principle: The stationary phase is weakly hydrophobic. A high salt concentration in the mobile phase enhances hydrophobic interactions, causing the protein to bind to the column. A decreasing salt gradient then elutes the proteins in order of increasing surface hydrophobicity.

Detailed Methodology:

-

System Preparation:

-

HPLC System: A biocompatible HPLC system with a UV or fluorescence detector.

-

Column: A HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

-

-

Sample Preparation:

-

The ADC sample is typically buffer-exchanged into a high-salt buffer similar to Mobile Phase A.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Column Temperature: Ambient.

-

Detection: UV at 280 nm.

-

Gradient Elution:

-

0-5 min: 100% A

-

5-35 min: Linear gradient from 100% A to 100% B

-

35-40 min: 100% B

-

-

-

Data Analysis:

-

The retention time of the different ADC species (varying drug-to-antibody ratios, DAR) is recorded. A longer retention time corresponds to a higher DAR and thus greater overall hydrophobicity.

-

Visualization of Key Processes

ADC Mechanism of Action

The following diagram illustrates the signaling pathway of an ADC utilizing a Val-Cit-PABC linker, from target binding to payload-induced apoptosis.

Caption: Mechanism of action of a Val-Cit-PABC linked ADC.

Experimental Workflow for Hydrophobicity Assessment

This diagram outlines the logical flow of experiments to characterize the hydrophobicity of a Val-Cit-PABC linker-payload.

Caption: Experimental workflow for hydrophobicity characterization.

Conclusion

The hydrophobicity of the Val-Cit-PABC linker is a multifaceted property that is critical to the successful development of antibody-drug conjugates. While the dipeptide component is hydrophilic, the PABC spacer and, more significantly, the conjugated payload can impart considerable hydrophobicity to the overall construct. A thorough understanding and quantitative assessment of this property, through methods such as RP-HPLC and HIC, are essential for optimizing the stability, pharmacokinetics, and therapeutic efficacy of ADCs. The strategic modulation of linker hydrophobicity, for instance through the incorporation of hydrophilic moieties, represents a key area of ongoing research aimed at producing next-generation ADCs with improved clinical outcomes.

References

Basic principles of antibody-drug conjugate design.

An In-depth Guide to the Core Principles of Antibody-Drug Conjugate Design

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly expanding class of targeted therapeutics designed to combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug.[1][2][3] This approach creates a powerful therapeutic that can selectively deliver a highly potent payload directly to cancer cells, thereby minimizing systemic toxicity and increasing the therapeutic window compared to traditional chemotherapy.[4][5][6]

An ADC consists of three primary components: a monoclonal antibody that targets a specific antigen on the surface of tumor cells, a highly potent cytotoxic agent (the payload), and a chemical linker that connects the antibody to the payload.[7][8] The efficacy and safety of an ADC are critically dependent on the careful design and selection of each of these components and the method used to conjugate them.[4][5]

Core Components of an Antibody-Drug Conjugate

The successful design of an ADC relies on the synergistic interplay of its three constituent parts.

The Monoclonal Antibody (mAb)

The antibody component serves as the targeting system, guiding the ADC to cancer cells while sparing healthy tissue. The choice of mAb is paramount and is guided by several key criteria:[9]

-

Target Antigen Selection : The ideal target antigen should be highly and homogeneously expressed on the surface of tumor cells with minimal or no expression on healthy cells.[4][] Examples of successful targets include HER2 for breast cancer, CD30 for lymphoma, and Trop-2 for various solid tumors.[][11] The antigen should also exhibit efficient internalization upon antibody binding to facilitate the delivery of the payload into the cell.[12]

-

Antibody Specificity and Affinity : The mAb must bind to its target with high specificity and affinity to ensure effective targeting and rapid internalization.[9][13]

-

Immunogenicity : To prevent an adverse immune response in patients, the antibody should have low immunogenicity. Consequently, humanized or fully human antibodies, typically of the IgG1 isotype, are preferred for their long circulation half-life and ability to engage the immune system (e.g., through Antibody-Dependent Cell-Mediated Cytotoxicity, or ADCC).[1][4][12]

The Cytotoxic Payload

The payload is the pharmacologically active component of the ADC responsible for cell killing. These molecules are often too toxic to be administered systemically on their own.[14] Ideal payloads possess several characteristics:

-

High Potency : Payloads must be exceptionally potent, typically with IC50 values in the sub-nanomolar range, as only a small fraction of the administered ADC reaches the tumor cells.[4][15]

-

Mechanism of Action : The most common payloads are either DNA-damaging agents or tubulin inhibitors.[15][16]

-

Tubulin Inhibitors : These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Examples include auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4).[14]

-

DNA-Damaging Agents : These payloads cause DNA damage through mechanisms like alkylation or strand cleavage. Examples include calicheamicins, duocarmycins, and pyrrolobenzodiazepine (PBD) dimers.[]

-

-

Chemical Stability and Solubility : The payload must be stable in circulation while attached to the antibody but become active upon release inside the target cell. It also requires sufficient solubility for conjugation and formulation.[13][15]

The Linker

The linker is a critical element that connects the antibody to the payload, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy.[][19] A well-designed linker must be stable enough to prevent premature payload release in systemic circulation but allow for efficient cleavage once inside the target cell.[20][21] There are two main categories of linkers:

-

Cleavable Linkers : These are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell.[19]

-

Enzyme-Cleavable Linkers : Often containing a dipeptide sequence (e.g., valine-citrulline), they are cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[22]

-

pH-Sensitive Linkers : These linkers, such as those containing a hydrazone bond, are stable at the neutral pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[19][20]

-

Glutathione-Sensitive Linkers : These contain a disulfide bond that is cleaved by the high intracellular concentration of glutathione, a reducing agent.[19]

-

-

Non-Cleavable Linkers : These linkers do not have a specific release mechanism. The payload is released only after the complete lysosomal degradation of the antibody into its constituent amino acids, resulting in the payload being released with the linker and a single amino acid attached.[22] An example is the thioether linker SMCC used in Trastuzumab emtansine (Kadcyla).[22]

Mechanism of Action

The therapeutic action of an ADC follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells. This pathway underscores the importance of each component's design in achieving a successful therapeutic outcome.

Caption: The sequential mechanism of action for a typical antibody-drug conjugate.

Conjugation Strategies and Drug-to-Antibody Ratio (DAR)

The method of attaching the linker-payload to the antibody is a critical manufacturing step that defines the homogeneity and stability of the final ADC product.[23] Conjugation strategies are broadly classified into two types:

-

Non-Specific Conjugation : Early ADC development relied on stochastic conjugation to native amino acid residues, primarily the surface-accessible lysines or the interchain cysteines (after reduction of disulfide bonds).[23][24]

-

Lysine Conjugation : Attaches drugs via amide bonds. As a typical antibody has over 80 accessible lysines, this method produces a highly heterogeneous mixture of ADCs with a wide range of drug-to-antibody ratios (DARs) and conjugation sites.[24]

-

Cysteine Conjugation : Involves reducing the four interchain disulfide bonds of an IgG1, providing eight reactive cysteine residues for conjugation. This method also results in a heterogeneous mixture, typically with DARs of 0, 2, 4, 6, or 8.[25]

-

-

Site-Specific Conjugation : To overcome the heterogeneity of traditional methods, newer strategies aim to produce homogeneous ADCs with a uniform DAR.[25][26] This improves pharmacokinetics and widens the therapeutic window.[26] Methods include:

-

Engineered Cysteines : Introducing cysteine residues at specific sites on the antibody surface.

-

Non-Natural Amino Acids : Incorporating amino acids with unique reactive groups via genetic code expansion.[23]

-

Enzymatic Ligation : Using enzymes like transglutaminase to attach drugs to specific glutamine residues.[25]

-

Glycan Remodeling : Attaching drugs to the conserved glycans on the antibody's Fc region.[23]

-

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute representing the average number of drug molecules conjugated to one antibody.[27][28] A low DAR may reduce potency, while a high DAR can negatively impact pharmacokinetics, stability, and increase toxicity.[28] For most ADCs, an optimal DAR is considered to be between 2 and 4.[29]

Caption: Classification of common ADC conjugation technologies.

Data Summary of Approved ADCs

The following table summarizes key quantitative and qualitative data for several antibody-drug conjugates that have received regulatory approval, highlighting the diversity of targets, linkers, and payloads employed.

| ADC Name (Brand Name) | Antibody Target | Payload | Payload Class | Linker Type | Avg. DAR | Indication(s) |

| Brentuximab vedotin (Adcetris) | CD30 | MMAE | Auristatin (Tubulin Inhibitor) | Protease-Cleavable (vc) | ~4 | Hodgkin Lymphoma, ALCL[30] |

| Trastuzumab emtansine (Kadcyla) | HER2 | DM1 | Maytansinoid (Tubulin Inhibitor) | Non-Cleavable (SMCC) | ~3.5 | HER2+ Breast Cancer[16] |

| Inotuzumab ozogamicin (Besponsa) | CD22 | Calicheamicin | Enediyne (DNA Damaging) | Acid-Cleavable (Hydrazone) | ~6 | Acute Lymphoblastic Leukemia[16][31] |

| Enfortumab vedotin (Padcev) | Nectin-4 | MMAE | Auristatin (Tubulin Inhibitor) | Protease-Cleavable (vc) | ~3.8 | Urothelial Cancer[16][31] |

| Trastuzumab deruxtecan (Enhertu) | HER2 | Deruxtecan (Dxd) | Topoisomerase I Inhibitor | Protease-Cleavable | ~8 | HER2+ Breast Cancer, Gastric Cancer[16][31] |

| Sacituzumab govitecan (Trodelvy) | Trop-2 | SN-38 | Topoisomerase I Inhibitor | pH-Sensitive | ~7.6 | Triple-Negative Breast Cancer[30][31] |

| Polatuzumab vedotin (Polivy) | CD79b | MMAE | Auristatin (Tubulin Inhibitor) | Protease-Cleavable (vc) | ~3.5 | Diffuse Large B-cell Lymphoma[16] |

| Belantamab mafodotin (Blenrep) | BCMA | MMAF | Auristatin (Tubulin Inhibitor) | Protease-Cleavable (mc) | ~4 | Multiple Myeloma[30] |

Key Experimental Protocols

The development and characterization of an ADC involve a series of specialized analytical and functional assays.[32][33] Below are representative methodologies for key experiments.

Protocol 1: Cysteine-Based ADC Conjugation (Illustrative)

This protocol describes a general workflow for conjugating a linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

-

Antibody Reduction :

-

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 5-10 mg/mL.

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. A 2.5 to 3-fold molar excess of TCEP per disulfide bond is typically used to reduce the four interchain disulfides.

-

Incubate the reaction at 37°C for 1-2 hours to ensure complete reduction.

-

-

Linker-Payload Conjugation :

-

Prepare the maleimide-activated linker-payload in a co-solvent like dimethyl sulfoxide (B87167) (DMSO) to ensure solubility.

-

Add the linker-payload solution to the reduced antibody solution. A slight molar excess of the linker-payload (e.g., 4.5 to 5.5 moles per mole of antibody, aiming for a final DAR of ~4) is typically used.

-

Allow the conjugation reaction (a Michael addition) to proceed at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if the payload is light-sensitive.

-

-

Quenching and Purification :

-

Quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

-

Purify the resulting ADC from unconjugated payload, excess reagents, and solvent using methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified ADC is then buffer-exchanged into a suitable formulation buffer and concentrated.

-